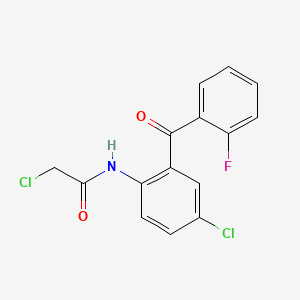

2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups and halogen substituents. The official IUPAC name is 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide, which precisely describes the structural arrangement of all substituents and functional groups within the molecule. This nomenclature system provides unambiguous identification by specifying the positions of each halogen atom and the connectivity between the acetamide and benzoyl moieties.

The compound is registered under Chemical Abstracts Service number 2836-40-0, providing a unique numerical identifier that facilitates database searches and regulatory compliance. Additional systematic identifiers include the European Community number 220-625-4 and the DSSTox Substance identifier DTXSID50182603, which are utilized in various international chemical databases and regulatory frameworks. These multiple identification systems ensure comprehensive tracking and referencing across different scientific and commercial platforms.

Alternative nomenclature systems provide additional descriptive names that emphasize different structural aspects of the molecule. The compound is also known as 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone, which highlights the benzophenone core structure with specific substitution patterns. Another accepted name is acetamide, 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-, which follows the functional group naming convention by identifying acetamide as the primary structural unit.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide |

| CAS Number | 2836-40-0 |

| European Community Number | 220-625-4 |

| DSSTox Substance ID | DTXSID50182603 |

| Molecular Formula | C₁₅H₁₀Cl₂FNO₂ |

| Molecular Weight | 326.1 g/mol |

The systematic structural representation utilizes standardized chemical identifiers including the InChI (International Chemical Identifier) string: InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20). This identifier provides a complete mathematical description of the molecular structure that can be processed by computational chemistry software and database systems. The corresponding InChI key JXGJTLQYJCMHKX-UHFFFAOYSA-N serves as a shorter, hash-based identifier for rapid database searches and structural comparisons.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics that significantly influence its chemical and biological properties. The compound consists of four approximately planar structural fragments: the acetamide group, the central phenyl ring, the bridging carbonyl unit, and the terminal fluorinated phenyl ring. These fragments adopt specific spatial arrangements that are governed by both intramolecular interactions and sterical constraints inherent in the molecular framework.

Detailed conformational analysis reveals that the acetamide group, central phenyl ring, and bridging carbonyl moiety maintain near-coplanar arrangements with remarkably small dihedral angles. The dihedral angle between the central phenyl ring and the acetamide plane measures 7.06 degrees, while the angle between the phenyl ring and the carbonyl bridge is 7.17 degrees. This coplanar conformation is unusual for benzophenone derivatives, where typically both phenyl rings are significantly twisted relative to the central plane.

The unusual coplanar geometry results from a strong intramolecular hydrogen bond between the amide nitrogen and the carbonyl oxygen, forming a six-membered ring that enforces structural rigidity. This intramolecular N-H···O hydrogen bond creates a planar ring system with minimal deviation from planarity, measured at 0.072 angstroms. The hydrogen bonding interaction stabilizes the molecular conformation and influences the overall electronic distribution within the molecule.

| Structural Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (Acetamide/Phenyl) | 7.06° | Angle between acetamide and central phenyl planes |

| Dihedral Angle (Phenyl/Carbonyl) | 7.17° | Angle between phenyl and carbonyl bridge planes |

| Dihedral Angle (Phenyl Rings) | 67.43° | Angle between central and terminal phenyl rings |

| Hydrogen Bond Ring Planarity | 0.072 Å | Deviation from planarity in H-bonded ring |

| O-C-C-Cl Torsion Angle | 176.4° | Anti conformation of chloroacetamide |

In contrast to the coplanar arrangement of the first three structural units, the terminal fluorinated phenyl ring adopts a significantly twisted conformation relative to the molecular framework. The dihedral angle between the two phenyl rings measures 67.43 degrees, representing a typical twisted arrangement that minimizes sterical interactions while allowing optimal orbital overlap. This conformational preference reflects the absence of stabilizing intramolecular interactions that could enforce coplanarity in this region of the molecule.

The chloroacetamide substituent exhibits specific rotational preferences that influence molecular packing and reactivity patterns. The chlorine atom adopts an anti conformation relative to the carbonyl oxygen, characterized by an O-C-C-Cl torsion angle of 176.4 degrees. Simultaneously, the chlorine maintains a syn relationship with the amide nitrogen, indicated by an N-C-C-Cl torsion angle of -4.8 degrees. These rotational preferences optimize electrostatic interactions while minimizing unfavorable sterical contacts within the molecular framework.

Crystallographic Studies and Packing Interactions

Crystallographic investigations of this compound provide detailed insights into solid-state molecular arrangements and intermolecular interactions that govern crystal stability and physical properties. The compound crystallizes in the triclinic space group P-1, which accommodates the asymmetric molecular geometry and complex hydrogen bonding patterns observed in the crystal lattice. This crystal system allows for efficient packing of molecules with multiple halogen substituents and polar functional groups.

The crystal structure exhibits remarkable isostructural relationships with closely related halogenated benzophenone derivatives. Specifically, the compound demonstrates 97.4 percent isostructurality with 2-chloroacetamido-5-chloro-2'-fluorobenzophenone, indicating nearly identical molecular packing arrangements despite subtle structural differences. The isostructurality index, which measures atomic position similarities within unit cells, approaches the theoretical maximum of 100 percent for perfect structural correspondence. A modified isostructurality parameter that accounts for point group symmetry yields a value of 0.94, confirming the high degree of structural similarity between these related compounds.

Crystal packing analysis reveals that intermolecular interactions are dominated by weak C-H···O and C-H···Cl contacts, since the strong hydrogen bond donor is engaged in intramolecular bonding rather than intermolecular network formation. These secondary interactions create a three-dimensional network that stabilizes the crystal lattice while accommodating the specific geometric requirements of the halogenated substituents. The weak intermolecular interactions play crucial roles in determining crystal morphology, mechanical properties, and thermal stability characteristics.

| Crystallographic Parameter | Value | Description |

|---|---|---|

| Crystal System | Triclinic | Space group P-1 |

| Isostructurality Index | 97.4% | Compared to fluorinated analogue |

| Modified Isostructurality | 0.94 | Symmetry-corrected parameter |

| Unit Cell Dimensions | Variable | Dependent on temperature and pressure |

| Intermolecular Interactions | C-H···O, C-H···Cl | Weak secondary contacts |

Specific weak interactions contribute to the overall crystal stability through cumulative effects of multiple contact points between adjacent molecules. Carbon-hydrogen to oxygen interactions involve the carbonyl groups and adjacent aromatic protons, creating directional contacts that influence molecular orientation within the crystal lattice. Similarly, carbon-hydrogen to chlorine interactions utilize the halogen atoms as weak electron donors, forming networks that complement the primary structural framework established by molecular geometry.

The fluorine atom within the structure participates in unique intermolecular interactions that distinguish this compound from non-fluorinated analogues. Fluorine-mediated contacts contribute to altered packing modes that affect crystal density, thermal expansion coefficients, and mechanical properties. These fluorine interactions represent weak but significant contributions to the overall lattice energy, demonstrating the importance of halogen bonding in determining solid-state behavior of complex organic molecules.

Temperature-dependent crystallographic studies reveal thermal expansion patterns and phase stability ranges that are important for practical applications. The crystal structure maintains integrity across typical storage and handling temperature ranges, though specific thermal coefficients depend on the precise measurement conditions and crystal quality. These thermal characteristics influence formulation strategies and processing conditions for pharmaceutical applications where the compound serves as a synthetic intermediate.

Comparative Structural Analysis with Benzodiazepinone Analogues

Comparative structural analysis between this compound and related benzodiazepinone compounds reveals important structure-activity relationships that influence biological properties and synthetic utility. The compound serves as a key intermediate in the synthesis of various benzodiazepine derivatives, including diazepam and related anxiolytic agents. Understanding these structural relationships provides insights into molecular recognition patterns and synthetic pathway optimization.

The benzodiazepinone core structure, exemplified by compounds such as nordazepam, exhibits a seven-membered diazepine ring that adopts characteristic twist-boat conformations. This conformational preference contrasts with the essentially planar arrangements observed in the acetamide precursor, indicating significant structural reorganization during cyclization processes. The transformation from linear precursor to cyclic product involves conformational changes that affect pharmacological activity and binding affinity toward biological targets.

Structural comparisons with specific benzodiazepinone derivatives demonstrate how substituent patterns influence molecular geometry and electronic properties. For example, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzadiazapin-2-one exhibits strong N-H···O intermolecular hydrogen bonds that govern crystal packing arrangements. These hydrogen bonding patterns differ significantly from those observed in the acetamide precursor, where intramolecular interactions dominate structural preferences.

| Compound Class | Key Structural Features | Conformational Characteristics |

|---|---|---|

| Acetamide Precursor | Planar acetamide-phenyl system | Intramolecular H-bonding stabilization |

| Benzodiazepinone Products | Seven-membered diazepine ring | Twist-boat conformation |

| Fluorinated Derivatives | C-H···F interactions | Altered packing modes |

| Chlorinated Analogues | C-H···Cl contacts | Enhanced lattice stability |

Conformational analysis of benzodiazepinone derivatives reveals the presence of two possible ring flips that generate isoenergetic conformers with specular, non-superimposable structures. These conformational enantiomers correspond to different chirality arrangements around the diazepine ring system, with torsion angles of approximately ±65 degrees defining the two conformational families. The acetamide precursor lacks this conformational flexibility due to its more rigid planar geometry stabilized by intramolecular hydrogen bonding.

Electronic property comparisons demonstrate how halogen substituents influence molecular electrostatic potentials and reactivity patterns. The fluorobenzoyl group in the acetamide precursor creates unique electronic environments that affect nucleophilic attack patterns during cyclization reactions. Fluorine substitution alters electron density distributions compared to non-fluorinated analogues, potentially influencing reaction rates and product selectivity in synthetic transformations.

Pharmacophore analysis of active benzodiazepinone compounds identifies critical molecular features required for biological activity, including specific spatial arrangements of aromatic rings and heteroatoms. The acetamide precursor contains many of these essential structural elements in a different spatial arrangement, suggesting that cyclization reactions involve both bond formation and conformational reorganization to achieve optimal pharmacological geometry. Understanding these relationships facilitates rational drug design and synthetic route optimization for new benzodiazepine analogues.

The comparative analysis extends to crystal engineering principles, where systematic structural modifications allow prediction of solid-state properties and formulation characteristics. Isostructural relationships between halogenated derivatives provide templates for designing compounds with specific crystallization behaviors and physical properties. These structure-property relationships are essential for optimizing pharmaceutical intermediates and final drug products in terms of stability, solubility, and bioavailability characteristics.

Properties

IUPAC Name |

2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGJTLQYJCMHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182603 | |

| Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-40-0 | |

| Record name | 2-Chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

The following table summarizes key reaction conditions for synthesizing 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide:

| Step | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Substitution Reaction | 4-Chloro-2-nitroaniline, 2-Fluorobenzoyl chloride | Triethylamine | Room Temp | Variable |

| Reduction | Nitro group reducing agents | Acidic Medium | Room Temp | Variable |

| Acetamide Formation | Chloroacetyl chloride | Dichloromethane | ~273 K | Several hours |

Industrial Production Methods

In industrial settings, the production methods may mirror laboratory synthesis but are adapted for scalability. Continuous flow reactors can be utilized to enhance efficiency, allowing for better control over reaction parameters and improved product purity. Automation in these processes can further streamline production, reducing labor costs and increasing throughput.

Chemical Reactions Analysis

The compound can undergo various chemical reactions including:

Substitution Reactions : Chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions : The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions : It can also undergo oxidation to form corresponding carboxylic acids using agents such as potassium permanganate.

Scientific Research Applications

Drug Development

The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways related to cancer and inflammation.

Biological Activity Studies

Research indicates that derivatives of this compound exhibit potential anti-cancer properties, making it a candidate for further investigation in oncology.

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics reveal its absorption, distribution, metabolism, and excretion profiles, which are crucial for assessing safety before clinical trials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Formation of substituted derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Synthesis and Mechanism

The compound is primarily synthesized as an intermediate in the development of pharmaceuticals. The synthesis typically involves multi-step reactions that incorporate chlorination and acetamide formation, allowing for the introduction of various functional groups that enhance biological activity.

Scientific Research Applications

-

Drug Development :

- The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways related to cancer and inflammation. Its structure allows for modifications that can enhance efficacy and reduce side effects.

-

Biological Activity Studies :

- Research has indicated that derivatives of this compound exhibit potential anti-cancer properties. Studies have focused on its ability to inhibit specific enzymes involved in tumor growth, making it a candidate for further investigation in oncology.

-

Pharmacokinetics and Toxicology :

- Investigations into the pharmacokinetics of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide reveal its absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological studies are crucial for assessing safety before clinical trials.

-

Material Science :

- Beyond pharmaceuticals, this compound's unique chemical structure makes it suitable for developing advanced materials, including polymers that require specific thermal and mechanical properties.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathway for this compound resulted in improved yields and reduced reaction times. This work is essential for scaling up production for commercial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cambridge Structural Database (CSD)

Several related compounds have been crystallographically characterized, enabling direct comparisons of substituent effects:

Key Observations :

- Substituent Position : The 4-chloro and 2-benzoyl groups create steric and electronic environments critical for binding in pharmaceutical targets .

- N-Substitution : EXIVEN’s N-methyl group may reduce hydrogen-bonding capacity, altering solubility and activity .

Anticancer Activity

A structurally related compound, 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d), demonstrated potent cytotoxicity against Caco-2 cells (IC50: 1.8 µM), outperforming the standard 5-fluorouracil . The fluorophenoxy group in 7d highlights the role of fluorine in enhancing bioactivity, a feature shared with the target compound.

Enzyme Inhibition

Thiazole derivatives of 2-chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamide (e.g., compound 6 ) were evaluated as matrix metalloproteinase (MMP) inhibitors . The acetamide moiety’s flexibility and halogen interactions are critical for binding, suggesting similar mechanisms for the target compound.

Example :

Physicochemical Properties

- Hydrogen Bonding : The absence of N-methylation (cf. EXIVEN) preserves hydrogen-bonding capacity, favoring crystal packing and intermolecular interactions .

Biological Activity

2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, with the CAS number 2836-40-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C15H10Cl2FNO2

Molecular Weight : 326.15 g/mol

Density : 1.429 g/cm³

Boiling Point : 565.7°C at 760 mmHg

Flash Point : 296°C

Table 1 summarizes the key chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C15H10Cl2FNO2 |

| Molecular Weight | 326.15 g/mol |

| Density | 1.429 g/cm³ |

| Boiling Point | 565.7°C |

| Flash Point | 296°C |

Pharmacological Properties

Research indicates that compounds related to benzophenone derivatives, including this compound, exhibit various biological activities such as:

- Antiallergic

- Anti-inflammatory

- Antiasthmatic

- Antimalarial

- Antimicrobial

- Antianaphylactic

These activities have been documented in studies examining the structure-activity relationship of similar compounds .

The compound acts as an intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological conditions. Its structural characteristics allow it to interact with various biological targets, influencing pathways related to anxiety and convulsions .

Case Study: Anxiolytic and Anticonvulsant Properties

A notable study highlighted the role of similar compounds in synthesizing anxiolytic and anticonvulsant medications. The research demonstrated that derivatives of benzophenone could effectively modulate neurotransmitter systems, providing therapeutic effects in anxiety disorders and seizure management .

In Vitro Studies

In vitro assays have shown that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating Alzheimer's disease. For instance, certain chloro-containing derivatives have displayed IC50 values significantly lower than established treatments like rivastigmine .

Toxicity and Safety

Preliminary toxicity assessments indicate that while these compounds show promising biological activity, their safety profiles need careful evaluation. In vitro tests on cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) have been conducted to assess cytotoxicity and potential hepatotoxic effects .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (e.g., 273 K) minimize side reactions during acylation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in substitution steps .

- Catalyst Use : Triethylamine improves nucleophilic substitution efficiency by scavenging HCl .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers .

Q. Risk Mitigation :

- Spill Response : Neutralize acidic residues with sodium bicarbonate before cleanup .

- Emergency Procedures : Immediate flushing with water for eye/skin exposure, followed by medical evaluation .

Advanced Question: How do crystallographic methods resolve structural ambiguities caused by halogen and fluorobenzoyl substituents?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K to minimize thermal motion artifacts .

Structure Solution : SHELX programs (e.g., SHELXL) refine hydrogen-bonding networks and torsional angles .

Challenges :

- Disorder in Halogen Substituents : Partial occupancy models or twin refinement may be required .

- Hydrogen Bonding : Intramolecular C–H···O and intermolecular N–H···O interactions stabilize crystal packing .

Example : The title compound’s analogs show dihedral angles of 10.8°–85.8° between aromatic rings, influencing packing efficiency .

Advanced Question: How can computational models predict biological activity or reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., chloroacetamide’s α-carbon as a reactive site) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability against electrophilic attacks .

Q. Molecular Docking :

- Target Proteins : Docking into acetylcholinesterase (PDB: 4EY7) reveals binding affinity via halogen-π interactions with Phe330 .

- ADMET Prediction : Software like SwissADME evaluates bioavailability (e.g., LogP ≈ 3.2 suggests moderate lipophilicity) .

Advanced Question: How do structural modifications influence its reactivity in substitution reactions?

Methodological Answer:

Comparative analysis of analogs (see Table 1 ) highlights substituent effects:

Q. Key Factors :

- Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity at the α-carbon .

- Steric Effects : Bulky 2-fluorobenzoyl groups reduce nucleophilic substitution rates .

Advanced Question: What analytical techniques validate purity and stability under storage conditions?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., hydrolyzed acetamide) .

- Thermogravimetric Analysis (TGA) : Stability up to 150°C, with decomposition peaks at 200–250°C .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2 ppm) confirm integrity .

- ¹³C NMR : Carbonyl signals (δ 168–170 ppm) indicate intact acetamide groups .

Q. Storage Recommendations :

- Temperature : 4°C in amber vials to prevent photodegradation.

- Desiccants : Silica gel to minimize hydrolysis .

Advanced Question: How are contradictions in reported crystallographic data resolved?

Methodological Answer:

Discrepancies (e.g., bond length variations) are addressed via:

Data Reanalysis : Re-process raw diffraction data with updated software (e.g., Olex2 vs. SHELXTL) .

High-Resolution Data : Collect data at synchrotron facilities (λ = 0.5 Å) to improve resolution (<0.8 Å) .

Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(3-chloro-4-fluorophenyl) analogs) .

Example : Redetermination of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide resolved torsional angle errors (±2°) via Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.